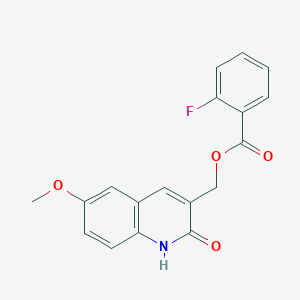
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various fields, particularly in medicinal chemistry. This compound is also known as BQU57 and belongs to the family of quinoline-based compounds.
作用机制
The mechanism of action of BQU57 involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells and pathogens. The compound has been found to inhibit the activity of topoisomerase IIα and DNA polymerase, which are crucial for the replication and proliferation of cancer cells. BQU57 has also been found to inhibit the activity of RNA polymerase, which is essential for the replication of viruses.
Biochemical and Physiological Effects:
BQU57 has been found to have various biochemical and physiological effects on cells and tissues. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. BQU57 has also been found to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using BQU57 in lab experiments is its high potency and specificity towards cancer cells and pathogens. The compound has been found to have minimal toxicity towards normal cells, making it a promising candidate for the development of new drugs. However, one of the limitations of using BQU57 is its low solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions that can be explored in the field of BQU57 research. One of the potential areas of research is the development of new derivatives of BQU57 that can have improved solubility and bioavailability. Another area of research is the investigation of the synergistic effects of BQU57 with other drugs and compounds, which can enhance its therapeutic efficacy. Additionally, further studies are needed to explore the potential use of BQU57 in the treatment of other diseases, such as autoimmune and neurodegenerative diseases.
In conclusion, BQU57 is a promising compound that has shown potential in the treatment of various diseases. Its high potency and specificity towards cancer cells and pathogens make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to explore its potential use in other areas of medicine.
合成方法
The synthesis of BQU57 involves a multi-step process that includes the reaction of 2-hydroxy-6-methylquinoline with p-tolyl isocyanate to produce the intermediate compound, which is then reacted with 2-bromo-N-(tert-butoxycarbonyl)benzamide to form the final product. The yield of this synthesis method is reported to be around 40%.
科学研究应用
BQU57 has been extensively studied for its potential use in the treatment of various diseases, including cancer and infectious diseases. The compound has shown promising results in inhibiting the growth of cancer cells and has been found to be effective against various strains of bacteria and viruses.
属性
IUPAC Name |
2-bromo-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN2O2/c1-16-7-10-20(11-8-16)28(25(30)21-5-3-4-6-22(21)26)15-19-14-18-13-17(2)9-12-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVZSFXKFIIFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)

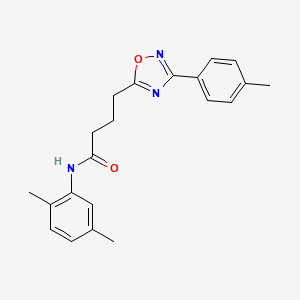

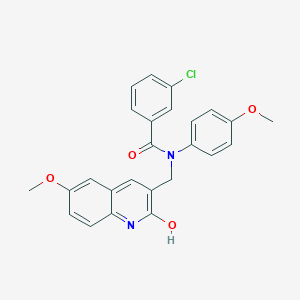
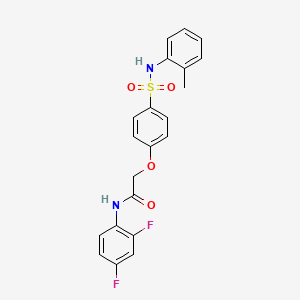

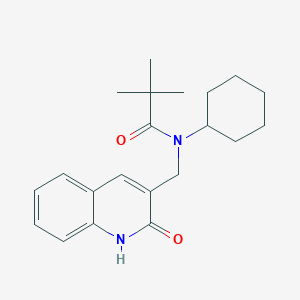
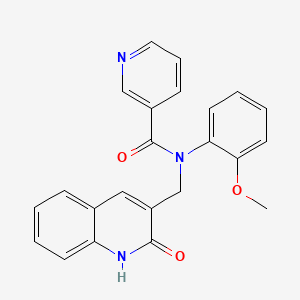
![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)
